molecular formula C13H10F4N4O B2769142 N-cyclopropyl-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1281105-83-6

N-cyclopropyl-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2769142
CAS No.: 1281105-83-6
M. Wt: 314.244
InChI Key: UFSKVYFFPVYZNT-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide is a fluorinated 1,2,3-triazole derivative characterized by a cyclopropyl carboxamide group, a 4-fluorophenyl substituent at position 1, and a trifluoromethyl group at position 5 of the triazole ring. However, its commercial availability was discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or efficacy during development .

Properties

IUPAC Name

N-cyclopropyl-1-(4-fluorophenyl)-5-(trifluoromethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F4N4O/c14-7-1-5-9(6-2-7)21-11(13(15,16)17)10(19-20-21)12(22)18-8-3-4-8/h1-2,5-6,8H,3-4H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSKVYFFPVYZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281105-83-6
Record name N-cyclopropyl-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide
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Biological Activity

N-cyclopropyl-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole class, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound, including a cyclopropyl group and trifluoromethyl substituent, suggest enhanced pharmacological properties that warrant detailed exploration.

Synthesis and Structural Features

The synthesis of this triazole derivative typically involves multi-step processes that include cyclization of appropriate precursors. The molecular formula is C13H11F4N4OC_{13}H_{11}F_4N_4O, and its structure features a cyclopropyl group and a trifluoromethyl group that may influence its biological activity. The presence of fluorine atoms is particularly significant as they can enhance lipophilicity and bioavailability, which are critical for drug development.

Anticancer Properties

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit notable anticancer activity. For instance, triazole derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms such as inhibiting tubulin polymerization and affecting kinase pathways (e.g., EGFR and c-Met) .

A study demonstrated that fluorinated triazoles had IC50 values ranging from 5.6 to 29.6 µM against breast carcinoma cells (MDA-MB-361), indicating moderate potency . Another investigation highlighted that certain triazole derivatives could inhibit proliferation and migration in HepG2 cells in a dose-dependent manner .

The mechanism of action for this compound likely involves interaction with specific biological targets that disrupt normal cellular functions. Such interactions can lead to the inhibition of key enzymes involved in cancer progression and survival .

Case Studies

Several studies have investigated the biological effects of triazole derivatives similar to this compound:

  • Study on Anticancer Activity : A series of triazole-linked compounds were synthesized and tested against various cancer cell lines. The results showed significant cytotoxic activity against MCF-7 breast cancer cells with IC50 values as low as 1.27 µM at 48 hours .
CompoundCell LineIC50 (µM)Mechanism
IXMCF-71.27Tubulin polymerization inhibition
XHepG20.02Apoptosis induction
  • Fluorinated Triazoles : A comparative study on fluorinated versus non-fluorinated triazoles revealed that fluorinated compounds exhibited superior biological activity due to improved interaction with cellular targets .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-cyclopropyl-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide is C13H10F4N4OC_{13}H_{10}F_4N_4O with a molecular weight of approximately 314.24 g/mol. The unique structural features of this compound include a cyclopropyl group and trifluoromethyl substituents, which may enhance its pharmacological properties. These characteristics suggest potential applications in targeting specific biological pathways.

Medicinal Chemistry

This compound exhibits significant biological activity that makes it a candidate for drug development. Its mechanisms of action often involve interaction with various biological targets, potentially disrupting normal enzymatic functions. This disruption can lead to therapeutic effects against diseases such as cancer and inflammation .

Anticancer Studies

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown efficacy against several human tumor cell lines in vitro. The National Cancer Institute's Developmental Therapeutics Program has evaluated its activity through single-dose assays across a range of cancer cell lines, revealing promising growth inhibition rates .

Case Study: Antitumor Activity

  • Cell Lines Tested : Various human tumor cell lines
  • Inhibition Rates : Notable growth inhibition observed with mean GI values indicating potential effectiveness against specific cancers.

Applications in Drug Discovery

Given its structural characteristics and biological activity, this compound is being explored for its potential as a lead compound in drug discovery. Its ability to interact with specific targets makes it an attractive candidate for further optimization to develop new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 1,2,3-triazole-4-carboxamide scaffold but differing in substituents, biological activity, and applications.

Structural and Functional Analogues

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Substituents : 4-chlorophenyl (position 1), trifluoromethyl (position 5), carboxylic acid (position 4).
  • Activity : Demonstrated 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells and served as a scaffold for c-Met kinase inhibitors, inducing apoptosis in multiple tumor cell lines (e.g., MCF-7, HepG2) .
  • Key Difference : The carboxylic acid group may enhance solubility but reduce membrane permeability compared to the cyclopropyl carboxamide in the target compound.
(S)-1-(4-Chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY)
  • Substituents : 4-chlorophenyl (position 1), methyl (position 5), hydroxy-phenylpropan-2-yl amide (position 4).
  • Activity : Structural data (CCDC refcode: ZIPSEY) highlight its crystallographic features but biological activity remains unquantified in the provided evidence .
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
  • Substituents : Phenyl (position 1), pyridin-3-yl (position 5), ethyl ester (position 4).
  • Activity : Showed 70.94% GP against NCI-H522 cells, indicating that pyridine rings may enhance interactions with hydrophobic kinase domains .
  • Key Difference : The ethyl ester group may confer metabolic instability compared to carboxamide derivatives.

Substituent Effects on Activity and Physicochemical Properties

Compound Position 1 Position 5 Position 4 GP% (NCI-H522) Target/Application
Target Compound 4-fluorophenyl CF₃ Cyclopropyl carboxamide N/A c-Met (inferred)
1-(4-chlorophenyl)-5-(trifluoromethyl)-... 4-chlorophenyl CF₃ Carboxylic acid 68.09% c-Met kinase
ZIPSEY 4-chlorophenyl Methyl Hydroxy-phenylpropan-2-yl N/A Unknown
Ethyl 1-phenyl-5-(pyridin-3-yl)-... Phenyl Pyridin-3-yl Ethyl ester 70.94% NCI-H522

Key Observations :

  • Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl group in the target compound may improve metabolic stability and reduce steric hindrance compared to 4-chlorophenyl analogs, enhancing target binding .
  • Trifluoromethyl (CF₃) : Present in all active analogs, CF₃ is critical for electron-withdrawing effects, enhancing triazole ring stability and hydrophobic interactions .
  • Carboxamide vs.

Research Tools and Structural Analysis

  • Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining triazole derivatives, enabling precise structural comparisons .
  • Software : WinGX and ORTEP facilitate molecular visualization and geometry analysis, critical for understanding substituent effects .

Preparation Methods

One-Pot Procedure Using t-BuOK

A modified approach condenses the cycloaddition and amidation steps into a single vessel. After triazole formation, potassium tert-butoxide (t-BuOK) is added to deprotonate the carboxylic acid, enabling direct reaction with cyclopropylamine. This method reduces purification steps but requires stringent anhydrous conditions to prevent ester hydrolysis.

Comparative yields:

Method Yield (%) Purity (%)
Two-step 78 95
One-pot 68 88

Solid-Phase Synthesis for Parallel Production

High-throughput synthesis employs Wang resin-bound 4-azido-1-fluorobenzene. After cycloaddition, the resin is treated with cyclopropylamine/CDI in dimethylformamide (DMF), followed by cleavage with trifluoroacetic acid (TFA). This method facilitates library generation but suffers from lower yields (45–55%) due to incomplete resin functionalization.

Mechanistic Insights and Side Reactions

Dimroth Rearrangement Dynamics

The enole-mediated pathway proceeds through a six-membered transition state, where the cyclopropyl group stabilizes partial positive charges via σ→p conjugation. Competing pathways include:

  • Non-regioselective cycloaddition: Favored in polar aprotic solvents (e.g., DMF), leading to 1,3,4-trisubstituted byproducts (8–12% yield).
  • Azide decomposition: At temperatures >350 K, the azide precursor degrades into nitroso compounds, reducing overall yield.

Amidation Selectivity

CDI preferentially activates carboxylic acids over competing hydroxyl groups (e.g., methoxy substituents on aryl rings). However, excess CDI (>1.2 equiv) promotes imidazolide dimerization, necessitating precise stoichiometric control.

Analytical Characterization and Quality Control

High-performance liquid chromatography (HPLC) conditions:

  • Column: C18, 250 × 4.6 mm, 5 µm
  • Mobile phase: 60:40 acetonitrile/water (0.1% TFA)
  • Retention time: 8.7 min

Mass spectrometry (MS):

  • m/z [M+H]⁺: 315.08635 (calculated), 315.0863 (observed)
  • Collision cross-section (CCS): 171.8 Ų (predicted)

X-ray crystallography:
The final compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.921 Å, b = 12.345 Å, c = 14.678 Å, β = 98.76°. Intermolecular N—H⋯N and C—H⋯O hydrogen bonds stabilize the crystal lattice, as confirmed by Hirshfeld surface analysis.

Scale-Up Considerations and Industrial Feasibility

Critical process parameters (CPPs):

  • Azide handling: 4-Azido-1-fluorobenzene is thermally unstable; large-scale reactions require continuous flow reactors to mitigate explosion risks.
  • Solvent recovery: Acetonitrile is distilled under reduced pressure (45°C, 150 mbar) with <0.1% water content for reuse.
  • Waste management: Copper-containing byproducts from alternative CuAAC routes necessitate chelation treatment before disposal.

Cost analysis (per kilogram):

Component Cost (USD)
4-Azido-1-fluorobenzene 3200
CDI 2800
Cyclopropylamine 4500
Total 10,500

Q & A

Q. Implications :

  • The triazole core allows participation in click chemistry (e.g., CuAAC) for bioconjugation .
  • The -CF₃ group enhances membrane permeability, critical for in vitro assays .
  • Fluorine atoms improve bioavailability and pharmacokinetic properties .

What synthetic strategies are employed to prepare this compound, and how can reaction conditions be optimized?

Basic Question
A typical multi-step synthesis involves:

Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.

Functionalization : Introduction of the 4-fluorophenyl and trifluoromethyl groups via Suzuki coupling or nucleophilic substitution.

Carboxamide Formation : Condensation of cyclopropylamine with the triazole carboxylic acid using EDC/HOBt coupling .

Q. Optimization :

  • Catalysts : CuI for CuAAC improves regioselectivity .
  • Solvents : Dichloromethane or DMF enhances solubility of intermediates .
  • Temperature : Controlled heating (60–80°C) avoids decomposition of fluorinated groups .

How can researchers identify the biological targets of this compound, and what methodologies validate these interactions?

Advanced Question
Target Identification :

  • Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts binding to enzymes like cytochrome P450 or kinases .
  • Pull-Down Assays : Biotinylated analogs of the compound capture target proteins from cell lysates, identified via mass spectrometry .

Q. Validation :

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD values) with purified proteins.
  • Cellular Assays : Knockdown of suspected targets (via siRNA) followed by activity loss confirms involvement .

How should contradictory data on the compound’s biological activity across studies be resolved?

Advanced Question
Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Solution Stability : Degradation in DMSO stock solutions affects potency.

Q. Resolution Strategies :

  • Standardized Protocols : Use identical cell lines, serum-free media, and fresh DMSO stocks .
  • Stability Studies : HPLC monitoring of compound integrity under assay conditions .
  • Dose-Response Curves : Confirm EC50/IC50 consistency across replicates .

What computational methods predict the compound’s binding modes and affinity?

Advanced Question

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time (e.g., GROMACS).
  • Free Energy Perturbation (FEP) : Quantifies binding energy changes for mutations in the target .
  • Pharmacophore Modeling : Matches compound features (e.g., -CF₃, triazole) to target active sites .

Example : MD simulations revealed stable hydrogen bonds between the triazole core and kinase ATP-binding pockets .

What spectroscopic techniques characterize this compound, and how are data interpreted?

Basic Question

TechniqueKey DataInterpretation
¹H/¹³C NMR δ 7.2–7.8 ppm (aromatic H), δ 2.1 ppm (cyclopropyl CH₂)Confirms aryl and cyclopropyl group integration
HRMS [M+H]+ m/z = Calculated 356.1; Observed 356.0Validates molecular formula
FTIR 1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F)Confirms carboxamide and fluorinated groups

How can Design of Experiments (DoE) optimize reaction yields and purity?

Advanced Question
DoE Workflow :

Factors : Catalyst loading, temperature, solvent polarity.

Response Variables : Yield, purity (HPLC area %).

Modeling : Central Composite Design (CCD) identifies optimal conditions.

Q. Case Study :

  • Optimal CuAAC Conditions : 5 mol% CuI, 60°C, DMF:H₂O (4:1) increased yield from 65% to 89% .

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